![molecular formula C18H19NO5S B1440322 Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate CAS No. 1092460-57-5](/img/structure/B1440322.png)
Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate
Overview
Description
The compound “Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate” is a complex organic molecule. It contains a benzo[B][1,4]oxazine ring, which is a type of oxazine. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring . This compound also contains a phenylsulfonylmethyl group and an ethyl carboxylate group.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Oxazines can undergo a variety of chemical reactions, including 1,4-dipolar cycloaddition .
Scientific Research Applications
Novel Synthetic Pathways
A significant application of Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate and related compounds is their role in innovative synthetic routes for various complex molecules. For instance, one study describes a facile hybrid 'flow and batch' methodology for synthesizing libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates and related compounds. This approach has been instrumental in generating compounds with significant cytotoxic activity against a variety of cancer cell lines, demonstrating the potential of these compounds as lead molecules for developing new anticancer agents (Lin et al., 2016).
Material Science and Novel Materials
The heterocyclic system of Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate has been explored for constructing heteropropellanes, attracting attention not just for drug modification but also for the development of new materials with unique and significant physical properties. This highlights the versatility of the compound in both pharmaceutical and material science domains (Konstantinova et al., 2020).
Antiviral Research
Despite the exclusion of direct drug use and dosage information, it's notable that related derivatives of Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate have been synthesized and evaluated for their antiviral activities. Although not directly related to the parent compound, these studies indicate the broader chemical family's potential in contributing to antiviral research, underscoring the importance of continued exploration in this area (Ivashchenko et al., 2014).
Mechanism of Action
Target of Action
Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological processes, including inflammation, viral replication, and cancer cell proliferation .
Mode of Action
The mode of action of these compounds often involves binding to a specific receptor, which can trigger a cascade of biochemical reactions within the cell . This can lead to changes in cell function or behavior .
Biochemical Pathways
Indole derivatives, for example, have been shown to affect a variety of biochemical pathways. These include pathways involved in inflammation, viral replication, cancer cell proliferation, and many others .
Result of Action
The result of the compound’s action can vary depending on the specific targets and pathways it affects. For example, indole derivatives have been shown to have antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The action of a compound can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific type of cells or tissues in which the compound is acting .
properties
IUPAC Name |
ethyl 4-(benzenesulfonylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-2-23-18(20)17-12-19(15-10-6-7-11-16(15)24-17)13-25(21,22)14-8-4-3-5-9-14/h3-11,17H,2,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKVZJDECNMISW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C2=CC=CC=C2O1)CS(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139140 | |
Record name | Ethyl 3,4-dihydro-4-[(phenylsulfonyl)methyl]-2H-1,4-benzoxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701139140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate | |
CAS RN |
1092460-57-5 | |
Record name | Ethyl 3,4-dihydro-4-[(phenylsulfonyl)methyl]-2H-1,4-benzoxazine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,4-dihydro-4-[(phenylsulfonyl)methyl]-2H-1,4-benzoxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701139140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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